N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound appears to contain a pyridine ring and a thiazole ring, which are both common structures in medicinal chemistry.
Synthesis Analysis
This would involve a detailed description of the method used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, such as how it reacts with other substances or under certain conditions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Quantum Chemical Analysis and Tautomeric Preferences
N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, demonstrates dynamic tautomerism and divalent N(I) character, with a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This behavior suggests its potential in electron donating applications and highlights its unique electron distribution and tautomeric preferences, which are critical for designing molecules with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial and Antioxidant Activities
Pyrazolo[3,4-d]thiazole derivatives, including 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, have shown significant antimicrobial potentialities and antioxidant activities. These compounds, synthesized using microwave irradiation, demonstrate the ability to inhibit cathepsin D, suggesting a role in anticancer activity (Rizk et al., 2020).
Electrocatalytic and Photocatalytic Applications
Research on Pyridinium N-(heteroaryl)aminides, serving as synthetic equivalents of nucleophilic 1,3-N,N-dipoles, provides convergent and regioselective access to imidazo-fused heteroaromatics. This indicates their potential in electrocatalytic and photocatalytic applications, enabling significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).
Bioactive Material Development
The synthesis of zinc(II) complexes with pyridine thiazole derivatives showcases improved bioactive materials' development with novel properties. These complexes exhibit enhanced antimicrobial activity and specificity against certain bacteria or cancer cell lines, compared to free ligands, underscoring their potential in bioactive material applications (Xun-Zhong et al., 2020).
Molecular Docking and Cytotoxicity Evaluation
The exploration of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety for cytotoxicity against cancer cell lines highlights the anticancer potential of these compounds. Molecular docking studies further substantiate their mechanisms of action, offering a foundation for anticancer agent development (Abouzied et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, potential side effects, and any precautions that need to be taken when handling it.
Future Directions
This could involve suggestions for further research, such as studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please consult with a chemist or a relevant expert for more specific information.
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRNTHYNVVXEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide |
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